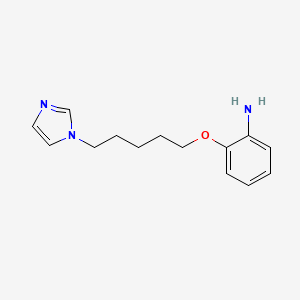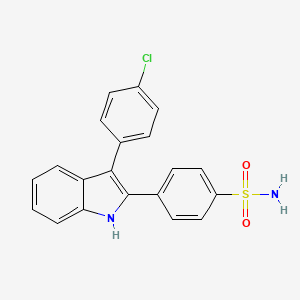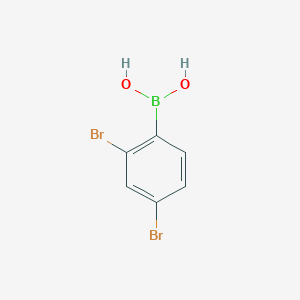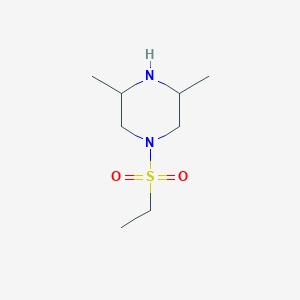![molecular formula C11H20N2O3 B12943322 tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a protecting group for amines. This allows for selective reactions to occur at other functional groups without affecting the amine .
Biology and Medicine: Its unique structure may enhance the binding affinity and selectivity of these drugs .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine via nucleophilic addition-elimination reactions. The protecting group can then be removed under acidic conditions, typically using trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This process is often accompanied by the release of carbon dioxide (CO2) and the formation of the free amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Carbamic acid tert-butyl ester: Similar in structure and function to tert-butyl carbamate.
N-Boc-protected anilines: Compounds that use the Boc group for protecting amines.
Uniqueness: The uniqueness of tert-Butyl (S)-(5-oxa-2-azaspiro[3This structure can enhance the stability and reactivity of the compound, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(8S)-5-oxa-2-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Clave InChI |
RJQWKGIMKRQSER-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCOC12CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOC12CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


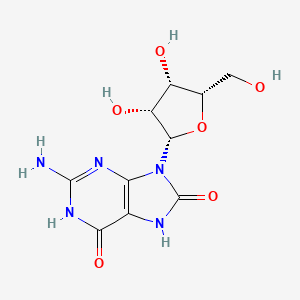
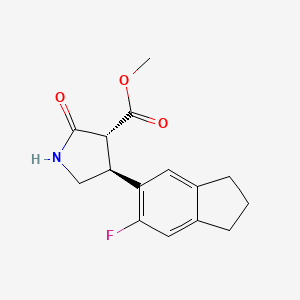
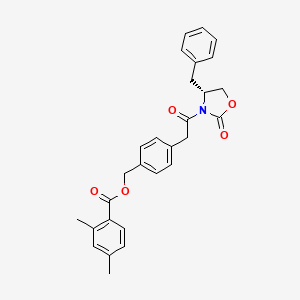
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
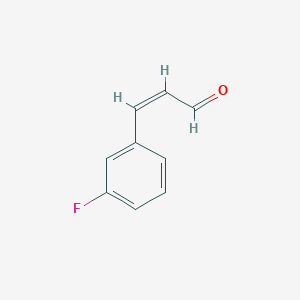
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
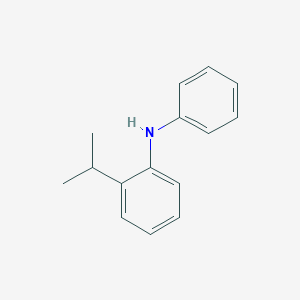

![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
